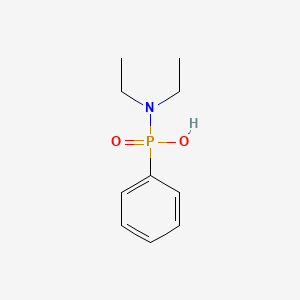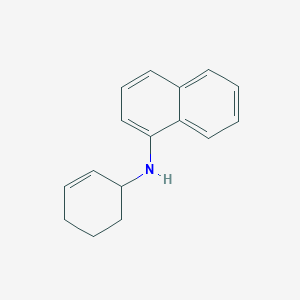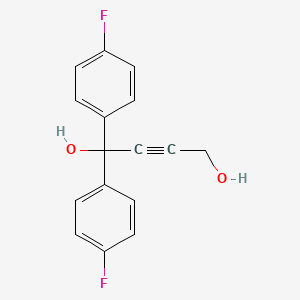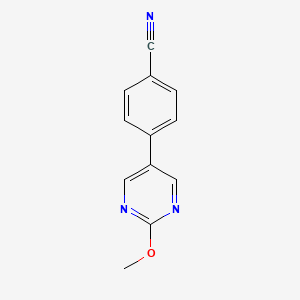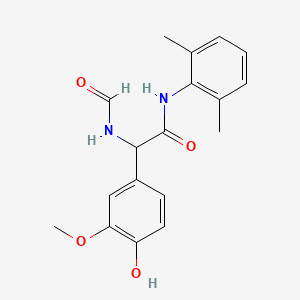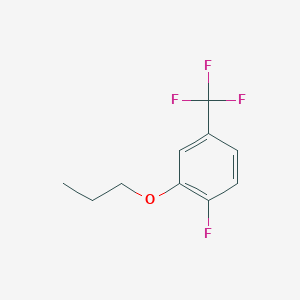
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol . This compound is characterized by the presence of a fluorine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with propanol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: Contains a bromine atom instead of a propoxy group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
866615-10-3 |
|---|---|
Molekularformel |
C10H10F4O |
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
1-fluoro-2-propoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
YDLIMIRAWKRQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
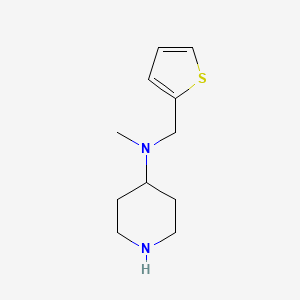
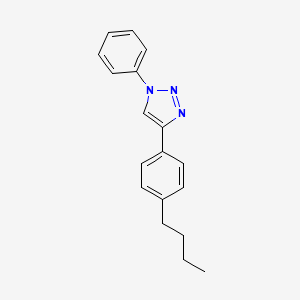
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
